Lucitanib

Catalog No.
S548004
CAS No.
1058137-23-7
M.F
C26H25N3O4
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lucitanib

CAS Number

1058137-23-7

Product Name

Lucitanib

IUPAC Name

6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C26H25N3O4/c1-28-25(30)19-5-3-4-16-12-17(6-7-18(16)19)33-22-8-11-29-21-14-24(23(31-2)13-20(21)22)32-15-26(27)9-10-26/h3-8,11-14H,9-10,15,27H2,1-2H3,(H,28,30)

InChI Key

CUDVHEFYRIWYQD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

E3810; E-3810; E 3810; AL3810; AL 3810; AL-3810; Lucitanib.

Canonical SMILES

CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC

The exact mass of the compound Lucitanib is 443.18451 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lucitanib (development codes E-3810 or AL3810) is a highly potent, orally bioavailable tyrosine kinase inhibitor that selectively targets VEGFR1-3 and FGFR1-3 in the low nanomolar range [1]. In procurement and material selection for preclinical oncology and angiogenesis research, Lucitanib is prioritized for its exceptional tissue distribution profile and its ability to simultaneously block both vascular endothelial and fibroblast growth factor pathways without excessive off-target noise [1]. Unlike broad-spectrum multi-kinase inhibitors, it maintains a clean selectivity profile with off-target kinase affinities (such as c-Kit and PDGFR) at least one order of magnitude lower than its primary targets, making it a highly reliable reference standard for dual-pathway inhibition assays [1].

Substituting Lucitanib with other dual VEGFR/FGFR inhibitors (such as Brivanib) or highly selective single-pathway inhibitors (such as AZD4547) fundamentally alters assay reproducibility and in vivo efficacy profiles [1]. Structurally, Lucitanib possesses a highly planar and rigid scaffold, which dictates unique binding kinetics and a distinct resistance profile at the FGFR1 ATP-binding site compared to flexible inhibitors [2]. Furthermore, generic multi-kinase inhibitors fail to replicate Lucitanib's specialized pharmacokinetic behavior; specifically, its unique capacity to accumulate in tumor tissue at concentrations up to 21 times higher than in systemic plasma [1]. This profound difference in tissue penetrance means that using standard alternatives in advanced-stage xenograft models will likely result in under-dosing the tumor microenvironment and skewing pharmacodynamic readouts [1].

Superior Efficacy in Advanced-Stage Xenograft Models vs. Brivanib

In advanced-stage A498 renal cancer xenograft models (treatment initiated at a large tumor size of 400-500 mg), Lucitanib demonstrated significantly superior tumor growth inhibition compared to the standard dual VEGFR/FGFR inhibitor Brivanib [1]. While both compounds target similar pathways, Lucitanib administered at 20 mg/kg/day achieved robust anti-angiogenic and antitumoral activity where the comparator failed to match its efficacy [1].

Evidence DimensionIn vivo tumor growth inhibition in advanced-stage (400-500 mg) A498 xenografts
Target Compound DataLucitanib (20 mg/kg/day): High efficacy and tumor regression
Comparator Or BaselineBrivanib: Inferior tumor growth inhibition under identical advanced-stage conditions
Quantified DifferenceLucitanib provided superior therapeutic activity in large-tumor models
ConditionsA498 renal cancer xenograft model, oral administration for 30 days

Justifies the procurement of Lucitanib over Brivanib as the positive control of choice for late-stage or large-tumor xenograft intervention studies.

Exceptional Tumor-to-Plasma Accumulation Ratio

A critical differentiator for Lucitanib is its pharmacokinetic distribution profile. In NCI-H1581 tumor-bearing mice, oral administration of Lucitanib resulted in tumor tissue concentrations that vastly exceeded systemic plasma levels, achieving a tumor-to-plasma ratio of 2 at 4 hours post-dose, which escalated to an extraordinary ratio of 21 at 24 hours post-dose [1]. This sustained tissue trapping cannot be assumed for generic multi-kinase inhibitors.

Evidence DimensionTumor-to-plasma concentration ratio
Target Compound DataLucitanib: Ratio of 21 at 24 hours post-dose
Comparator Or BaselineStandard baseline: 1:1 equilibrium expectation
Quantified Difference21-fold higher concentration in tumor tissue versus systemic plasma at 24 hours
ConditionsNCI-H1581 tumor-bearing mice, 2.5 to 20 mg/kg/day p.o.

Ensures sustained target inhibition in the tumor microenvironment, making it a superior reference compound for PK/PD modeling of high-penetrance drugs.

Structural Rigidity and Gatekeeper Mutation Resistance Profiling

Lucitanib features a highly planar and rigid molecular scaffold, contrasting sharply with flexible FGFR inhibitors like AZD4547 [1]. While both bind wild-type FGFR1 with high affinity (Kd = 8 nM for Lucitanib, 2 nM for AZD4547), Lucitanib's rigidity results in a 5,000-fold decrease in affinity when faced with the V561M gatekeeper mutation (Kd increases to 40 μM), whereas the flexible AZD4547 only suffers a 32-fold loss [1].

Evidence DimensionBinding affinity (Kd) loss at the V561M FGFR1 gatekeeper mutation
Target Compound DataLucitanib (Rigid scaffold): 5,000-fold decrease in affinity (Kd = 40 μM)
Comparator Or BaselineAZD4547 (Flexible scaffold): 32-fold decrease in affinity (Kd = 64 nM)
Quantified Difference156-fold greater sensitivity to the V561M mutation due to structural rigidity
ConditionsBiochemical kinase binding assay (Wild-type vs. V561M FGFR1)

Makes Lucitanib an essential rigid-scaffold baseline comparator for medicinal chemistry programs designing next-generation mutation-resistant kinase inhibitors.

Clean Selectivity Window Against Off-Target Kinases

Lucitanib provides a clean pharmacological window for isolating VEGFR and FGFR pathways. It inhibits its primary targets (VEGFR1-3, FGFR1-2) with IC50 values ranging from 7 nM to 82.5 nM [1]. In contrast, its inhibitory potency against related off-target kinases such as PDGFR-α, PDGFR-β, and c-Kit is at least one full order of magnitude lower[1]. This distinct selectivity profile prevents the confounding background noise often seen with broader inhibitors like Sunitinib.

Evidence DimensionBiochemical IC50 selectivity window
Target Compound DataLucitanib: Primary targets (VEGFR/FGFR) at 7–82.5 nM
Comparator Or BaselineOff-target kinases (PDGFR, c-Kit): >10-fold higher IC50
Quantified DifferenceAt least one order of magnitude separation between primary and secondary targets
ConditionsIn vitro biochemical kinase inhibition assays

Allows researchers to confidently attribute phenotypic assay results to VEGFR/FGFR inhibition rather than off-target PDGFR or c-Kit activity.

In Vivo PK/PD Modeling of High-Penetrance Inhibitors

Due to its exceptional tumor-to-plasma accumulation ratio (up to 21-fold at 24 hours), Lucitanib is the ideal reference standard for evaluating tissue distribution, drug trapping, and sustained target engagement in solid tumor xenografts [1].

Advanced-Stage Xenograft Efficacy Testing

Having proven superior to Brivanib in large-tumor (400-500 mg) renal carcinoma models, Lucitanib is the preferred positive control for late-stage therapeutic intervention and tumor regression studies [1].

Gatekeeper Mutation Resistance Assays

Its highly planar, rigid molecular scaffold makes Lucitanib a critical comparator compound for structural biology and medicinal chemistry programs studying V561M FGFR1 gatekeeper mutations, especially when contrasted with flexible inhibitors like AZD4547 [2].

Dual-Pathway (VEGFR/FGFR) Angiogenesis Baseline Controls

With its clean selectivity window—maintaining low nanomolar potency against VEGFR1-3 and FGFR1-3 while avoiding high-affinity PDGFR/c-Kit inhibition—Lucitanib serves as a superior baseline control in HUVEC proliferation assays compared to broader, noisier multi-kinase inhibitors [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

443.18450629 Da

Monoisotopic Mass

443.18450629 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PP449XA4BH

Pharmacology

Lucitanib is a novel dual inhibitor targeting human vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs) with antiangiogenic activity. Lucitanib inhibits VEGFR-1, -2, -3 and FGFR-1, -2 kinases in the nM range, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation, and the induction of tumor cell death. Both VEGFRs and FGFRs belong to the family of receptor tyrosine kinases that may be upregulated in various tumor cell types.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
FGFR family
FGFR1 (CD331) [HSA:2260] [KO:K04362]

Other CAS

1058137-23-7

Wikipedia

Lucitanib

Dates

Last modified: 08-15-2023
1: Colzani M, Noberini R, Romanenghi M, Colella G, Pasi M, Fancelli D, Varasi M, Minucci S, Bonaldi T. Quantitative chemical proteomics identifies novel targets of the anti-cancer multi-kinase inhibitor E-3810. Mol Cell Proteomics. 2014 Jun;13(6):1495-509. doi: 10.1074/mcp.M113.034173. Epub 2014 Apr 2. PubMed PMID: 24696502; PubMed Central PMCID: PMC4047469.
2: Zangarini M, Ceriani L, Bello E, Damia G, Cereda R, Camboni MG, Zucchetti M. HPLC-MS/MS method for quantitative determination of the novel dual inhibitor of FGF and VEGF receptors E-3810 in tumor tissues from xenograft mice and human biopsies. J Mass Spectrom. 2014 Jan;49(1):19-26. doi: 10.1002/jms.3305. PubMed PMID: 24446259.
3: Bello E, Taraboletti G, Colella G, Zucchetti M, Forestieri D, Licandro SA, Berndt A, Richter P, D'Incalci M, Cavalletti E, Giavazzi R, Camboni G, Damia G. The tyrosine kinase inhibitor E-3810 combined with paclitaxel inhibits the growth of advanced-stage triple-negative breast cancer xenografts. Mol Cancer Ther. 2013 Feb;12(2):131-40. doi: 10.1158/1535-7163.MCT-12-0275-T. Epub 2012 Dec 27. PubMed PMID: 23270924.
4: Damia G, Colella G, Camboni G, D'Incalci M. Is PDGFR an important target for E-3810? J Cell Mol Med. 2012 Nov;16(11):2838-9. doi: 10.1111/j.1582-4934.2012.01601.x. PubMed PMID: 22805298.
5: Sala F, Bagnati R, Livi V, Cereda R, D'Incalci M, Zucchetti M. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry method for the determination of the novel inhibitor of angiogenesis E-3810 in human plasma and its application in a clinical pharmacokinetic study. J Mass Spectrom. 2011 Oct;46(10):1039-45. doi: 10.1002/jms.1985. PubMed PMID: 22012670.
6: Bello E, Colella G, Scarlato V, Oliva P, Berndt A, Valbusa G, Serra SC, D'Incalci M, Cavalletti E, Giavazzi R, Damia G, Camboni G. E-3810 is a potent dual inhibitor of VEGFR and FGFR that exerts antitumor activity in multiple preclinical models. Cancer Res. 2011 Feb 15;71(4):1396-405. doi: 10.1158/0008-5472.CAN-10-2700. Epub 2011 Jan 6. PubMed PMID: 21212416.
7: Kawai T, Ikeda H, Harada Y, Saitou T. [Changes in the rat stomach after long-term administration of proton pump inhibitors (AG-1749 and E-3810)]. Nihon Rinsho. 1992 Jan;50(1):188-93. Japanese. PubMed PMID: 1311785.

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